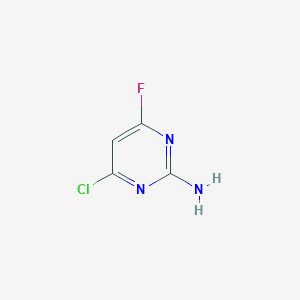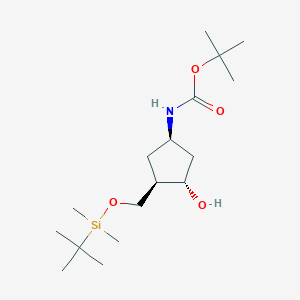
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate is a complex organic compound that features a cyclopentyl ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate typically involves multiple steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl (TBDMS) group: This step involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole.
Attachment of the carbamate group: This can be done using tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the TBDMS protecting group, revealing the free hydroxyl group.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: TBAF (Tetrabutylammonium fluoride) is commonly used to remove TBDMS groups.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free hydroxyl compound.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting group strategies: The TBDMS group is a common protecting group in organic synthesis.
Biology and Medicine
Drug development: The compound or its derivatives may be explored for potential pharmacological activities.
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material science:
Catalysis: The compound may be used in catalytic processes for chemical transformations.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate would depend on its specific application
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclohexyl)carbamate: Similar structure but with a cyclohexyl ring.
tert-Butyl ((1R,3R,4S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxycyclopentyl)carbamate: Similar structure but with different protecting groups.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which can influence its reactivity and applications in synthesis and research.
Propiedades
Fórmula molecular |
C17H35NO4Si |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3R,4S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C17H35NO4Si/c1-16(2,3)22-15(20)18-13-9-12(14(19)10-13)11-21-23(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13-,14+/m1/s1 |
Clave InChI |
NPDUDJIWVTYUBF-MCIONIFRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C1)O)CO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


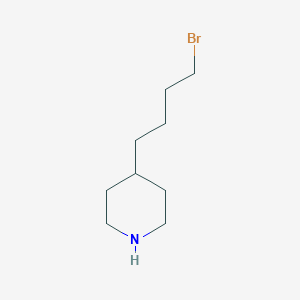
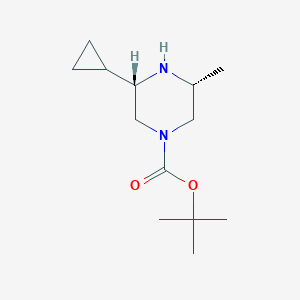
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)
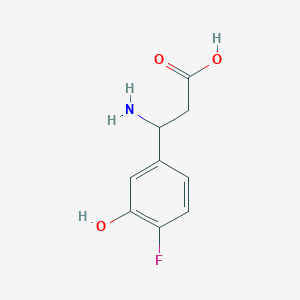



![2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12977388.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)

![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
